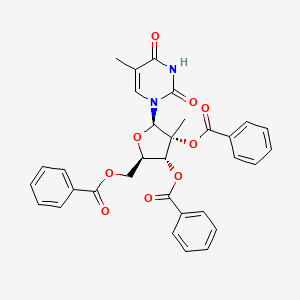

(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Description

This compound is a structurally complex nucleoside analog featuring a tetrahydrofuran ring substituted with a 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group (a uracil derivative) at the 2-position. The 3- and 4-positions of the tetrahydrofuran are esterified with benzoyl groups, while the 5-position carries a (benzoyloxy)methyl substituent. Its molecular formula is C₃₄H₂₉N₂O₉, with a molecular weight of 609.61 g/mol (CAS: 16434-48-3) . The compound is synthesized via regioselective benzoylation of a ribofuranose intermediate, often using benzoyl chloride in the presence of base catalysts, followed by coupling with a pyrimidinone derivative .

Properties

Molecular Formula |

C32H28N2O9 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25-,30-,32-/m1/s1 |

InChI Key |

YUMCRUPNMSNHRW-XCOQKUFESA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydrofuran Backbone

The tetrahydrofuran ring with defined stereochemistry is typically synthesized via asymmetric cyclization reactions, such as:

- Asymmetric cyclization of dihydroxy precursors using chiral auxiliaries or catalysts.

- Use of chiral starting materials , such as chiral diols or sugar derivatives, to induce stereoselectivity.

Example:

A common method involves the cyclization of a suitable dihydroxy precursor under acidic or basic conditions, employing chiral catalysts to favor the formation of the (2R,3R,4R,5R) stereoisomer.

Introduction of Benzoyloxy Methyl Groups

The benzoyloxy methyl group is introduced via esterification:

- Reaction of the hydroxymethyl group on the tetrahydrofuran with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Protection of other hydroxyl groups prior to benzoylation to ensure regioselectivity.

Tetrahydrofuran derivative + Benzoyl chloride + Pyridine → Benzoyl-protected methyl group

Functionalization of the Pyrimidine Ring

The pyrimidine moiety is synthesized or functionalized via:

- Nucleophilic substitution on pre-formed pyrimidine rings with suitable nucleophiles (e.g., amino groups).

- Use of halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) for regioselective substitution at specific positions.

Example:

Reaction of a halogenated pyrimidine with a methylamine or other nucleophiles to introduce the methyl or amino groups at desired positions.

Coupling of Pyrimidine to the Tetrahydrofuran Scaffold

The linkage between pyrimidine and tetrahydrofuran is achieved through:

- Glycosylation reactions , often employing Lewis acids like BF₃·Et₂O or TMSOTf to activate the sugar hydroxyl group.

- Formation of N-glycosidic bonds via nucleophilic attack of the tetrahydrofuran’s hydroxyl on activated pyrimidine derivatives.

Final Esterification to Form Dibenzoate

The last step involves esterification of the hydroxyl groups with benzoic acid derivatives:

- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).

- Reaction conditions: Mild heating in anhydrous solvents like dichloromethane or DMF, with catalytic DMAP to facilitate ester formation.

Representative Synthetic Route Summary

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Asymmetric cyclization | Chiral catalysts, dihydroxy precursors | Stereoselective formation of tetrahydrofuran core |

| 2 | Benzoylation | Benzoyl chloride, pyridine | Introduction of benzoyloxy methyl groups |

| 3 | Pyrimidine functionalization | Halogenated pyrimidine + nucleophile | Pyrimidine ring modification |

| 4 | Glycosylation | Lewis acids (BF₃·Et₂O) | Coupling of pyrimidine to sugar scaffold |

| 5 | Esterification | DCC/EDC, benzoic acid derivatives | Final dibenzoate formation |

Notes on Reaction Conditions and Stereochemical Control

- Stereocontrol is achieved through chiral catalysts, starting materials, or protecting groups.

- Regioselectivity is maintained by selective protection/deprotection strategies.

- Purification typically involves chromatography techniques like flash chromatography or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The dioxo groups can be reduced to hydroxyl groups.

Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the dioxo groups would yield hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the dioxo group suggests it could interact with enzymes or other proteins.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of certain enzymes or receptors.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Biological Activity

The compound (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential biological applications. This article provides a detailed overview of its biological activity, synthesizing information from various studies and sources.

Molecular Structure

The molecular formula of the compound is , and it has a molecular weight of approximately 485.52 g/mol. The structure comprises a tetrahydrofuran ring, a pyrimidine moiety, and benzoyloxy groups which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉O₈ |

| Molecular Weight | 485.52 g/mol |

| CAS Number | 1443997-55-4 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Recent studies have indicated that compounds similar to dibenzoates exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism appears to involve the disruption of nucleotide synthesis pathways, leading to reduced cellular viability and increased apoptosis rates .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrimidine derivatives. In vitro assays revealed that certain derivatives exhibited effective inhibition against a range of bacterial strains, suggesting that the presence of the pyrimidine ring may enhance antimicrobial efficacy .

Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures can exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

Study 1: Anticancer Activity

A study conducted on a series of pyrimidine derivatives, including dibenzoate compounds, found that they significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor volume by over 50% compared to control groups within four weeks of treatment .

Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial activity of various benzoyloxy-substituted pyrimidines against common pathogens. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound appears to be linked to its ability to interact with specific enzymes involved in nucleotide biosynthesis. By inhibiting these enzymes, the compound disrupts cellular replication processes in both cancerous and microbial cells.

Table 2: Proposed Mechanisms

| Activity | Proposed Mechanism |

|---|---|

| Anticancer | Inhibition of nucleotide synthesis |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines |

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks to confirm substituent positions and stereochemistry. For example, the benzoyloxy groups show aromatic protons at δ 7.4–8.1 ppm, while the pyrimidinone ring exhibits distinct carbonyl signals near δ 160–170 ppm .

- FTIR : Identify ester carbonyl stretches (~1720 cm⁻¹) and pyrimidinone C=O vibrations (~1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .

How does the 5-methyl-2,4-dioxopyrimidinyl group influence reactivity in nucleophilic substitutions?

Advanced

The electron-withdrawing nature of the dioxopyrimidinyl group increases electrophilicity at adjacent carbons, facilitating:

- Nucleophilic attacks : Enhanced reactivity at the tetrahydrofuran ring’s anomeric position.

- Stability studies : Monitor degradation under acidic/basic conditions via HPLC to assess susceptibility to hydrolysis.

Kinetic studies (e.g., varying pH or nucleophile concentration) can quantify these effects, as demonstrated in for related pyrimidine derivatives .

What storage conditions are critical for maintaining the compound’s stability?

Q. Basic

- Temperature : Store at -20°C in airtight containers under inert gas (N2 or Ar) to prevent oxidation.

- Moisture control : Use desiccants and avoid aqueous environments, as ester groups are prone to hydrolysis.

- Light protection : Amber glass vials minimize photodegradation.

These protocols align with safety data for structurally similar benzoate esters .

How can researchers resolve discrepancies in reported melting points or spectral data?

Q. Advanced

- Reproducibility checks : Standardize synthesis protocols (reagent purity, reaction time/temperature) to minimize batch variability.

- Cross-validation : Use differential scanning calorimetry (DSC) for melting point analysis and compare with X-ray diffraction data to confirm crystallinity.

- Collaborative studies : Replicate published methods and share raw spectral data (e.g., NMR FID files) for peer validation, as emphasized in ’s crystallographic approach .

What safety protocols are essential when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to ’s guidelines for benzoate ester handling .

How can researchers assess the compound’s purity for biological assays?

Q. Advanced

- HPLC-MS : Quantify impurities using reverse-phase columns (C18) and gradient elution (e.g., water/acetonitrile).

- Elemental analysis : Verify stoichiometry (C, H, N) to confirm synthesis accuracy.

- Stability-indicating assays : Stress testing (heat, light, pH extremes) followed by chromatographic profiling to detect degradation products .

What strategies mitigate competing side reactions during benzoylation steps?

Q. Advanced

- Temporary protecting groups : Use silyl ethers (e.g., TBS) to shield hydroxyl groups before benzoylation.

- Catalytic control : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation while minimizing over-reaction.

- Real-time monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.